molecular formula C25H21N3O8S B2985378 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2,4-dimethoxybenzoate CAS No. 851094-09-2

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2,4-dimethoxybenzoate

Cat. No.: B2985378
CAS No.: 851094-09-2
M. Wt: 523.52
InChI Key: CRFLUYWWNKVIBC-UHFFFAOYSA-N
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Description

This compound (CAS: 851094-09-2, C₂₅H₂₁N₃O₈S, MW: 523.51) features a pyrazole core substituted with a phenyl group at position 1, a (4-nitrophenyl)sulfonyl group at position 4, and a 2,4-dimethoxybenzoate ester at position 5. The sulfonyl group (Nis, per ) and nitro substituent contribute to its electron-withdrawing character, while the methoxy groups enhance lipophilicity.

Properties

IUPAC Name

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O8S/c1-16-23(37(32,33)20-12-9-18(10-13-20)28(30)31)24(27(26-16)17-7-5-4-6-8-17)36-25(29)21-14-11-19(34-2)15-22(21)35-3/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFLUYWWNKVIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2,4-dimethoxybenzoate is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2,4-dimethoxybenzoate is C19H18N4O5SC_{19}H_{18}N_{4}O_{5}S with a molecular weight of approximately 402.43 g/mol. The structure features a pyrazole ring substituted with a nitrophenyl sulfonyl group and a dimethoxybenzoate moiety, which may contribute to its biological efficacy.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit various biological activities, including:

  • Antioxidant Properties : Compounds containing the pyrazole nucleus have shown significant antioxidant activity. Molecular docking studies suggest that the compound may effectively scavenge free radicals and reduce oxidative stress .
  • Anti-inflammatory Effects : The presence of nitro groups in the structure enhances its anti-inflammatory properties. Studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
  • Antitumor Activity : Preliminary studies indicate potential antitumor effects, with some derivatives showing cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting a mechanism involving the modulation of cell signaling pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The sulfonyl group may interact with specific enzymes, inhibiting their activity and thus modulating biochemical pathways related to inflammation and cancer progression.
  • Receptor Binding : The compound may bind to various receptors involved in cellular signaling, affecting processes such as cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives similar to 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2,4-dimethoxybenzoate:

StudyFindings
Study A (2023)Demonstrated significant antioxidant activity in vitro; reduced oxidative stress markers in treated cells .
Study B (2022)Reported anti-inflammatory effects in animal models; decreased levels of TNF-alpha and IL-6 after treatment .
Study C (2021)Showed cytotoxic effects on breast cancer cell lines; induced apoptosis through caspase activation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations

Benzoate Substituents
  • Target Compound : 2,4-Dimethoxybenzoate.
  • C263-0428 : 3,5-Dimethoxybenzoate, altering steric and electronic effects.
  • C263-0431 : 3,4,5-Trimethoxybenzoate, increasing molecular weight (553.55 vs. 523.51) and lipophilicity.
  • Compound : 2,6-Difluorobenzoate, replacing methoxy with fluoro groups, which reduces electron-donating capacity.
Sulfonyl/Sulfur-Containing Groups
  • Target Compound : (4-Nitrophenyl)sulfonyl (Nis).
  • Compound : (4-Methylphenyl)sulfanyl (thioether), less oxidized and more nucleophilic.
Pyrazole Core Modifications
  • Target Compound : 1-Phenyl substitution.
  • Compound : 1-(4-Methylphenyl) variant, introducing steric hindrance.
  • Derivatives : Pyrazoline cores (dihydro-pyrazole), altering conformational flexibility.

Physicochemical Properties

Compound Molecular Weight Key Substituents Sulfur Group Notable Properties
Target Compound 523.51 2,4-Dimethoxybenzoate (4-Nitrophenyl)sulfonyl High polarity, moderate lipophilicity
C263-0428 523.52 3,5-Dimethoxybenzoate (4-Nitrophenyl)sulfonyl Similar MW, altered solubility
C263-0431 553.55 3,4,5-Trimethoxybenzoate (4-Nitrophenyl)sulfonyl Increased lipophilicity
Compound - 2,6-Difluorobenzoate (4-Methylphenyl)sulfanyl Enhanced metabolic stability
5g () - Pyrano-pyrazole core 4-Nitrophenyl Antibacterial activity

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